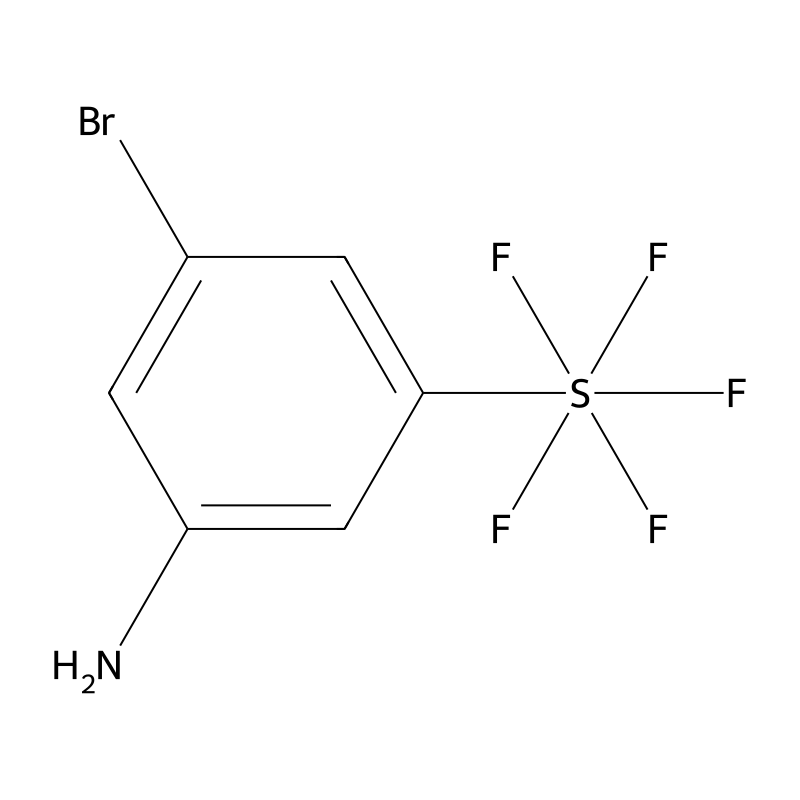

3-Bromo-5-(pentafluorosulfur)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceutical Impurity Identification

Application

3-Bromo-5-(trifluoromethyl)aniline is used in the pharmaceutical industry.

Method

Results

The three main impurities were separated and isolated by LC-SPE system.

Synthesis of Schiff Base Metal Complexes

Preparation of New Type Anticancer Medicine

Application

3-Bromo-5-(trifluoromethyl)aniline is used in the preparation of new type anticancer medicine.

Method

The preparation target product of the invention is truly feasible.

Results

Fine-Chemical Intermediate

Application

3-Bromo-5-(trifluoromethyl)aniline is used as an intermediate in the fine-chemical industry.

Method

Results

3-Bromo-5-(pentafluorosulfur)aniline is an organic compound characterized by the molecular formula and a molecular weight of approximately 298.07 g/mol. It features a bromine atom and a pentafluorosulfur group attached to an aniline structure, contributing to its unique chemical properties, including high electronegativity and stability. This compound is notable for its potential applications in various fields, particularly in chemistry and biological research.

- Nucleophilic Aromatic Substitution: The bromine atom can be replaced by various nucleophiles, allowing for the synthesis of diverse substituted anilines.

- Oxidation and Reduction Reactions: The compound can undergo redox transformations, which may alter the oxidation state of the sulfur atom.

- Coupling Reactions: It can engage in coupling reactions to produce more complex organic molecules.

The specific products formed depend on the reagents and conditions used during these reactions. For instance, nucleophilic substitution can yield different substituted anilines, while coupling reactions might lead to biaryl compounds .

The synthesis of 3-Bromo-5-(pentafluorosulfur)aniline can be achieved through several methods:

- Direct Fluorination: One common method involves the direct fluorination of suitable precursors under controlled conditions to introduce the pentafluorosulfur group.

- Nucleophilic Substitution: Starting from 3-bromoaniline, nucleophilic substitution reactions can be employed to introduce the pentafluorosulfur moiety.

- Industrial Production: In industrial settings, large-scale fluorination processes are optimized for high yields and purity, often utilizing advanced reaction techniques and purification methods .

3-Bromo-5-(pentafluorosulfur)aniline has a variety of applications:

- Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Material Science: Due to its unique properties, it is valuable in developing new materials with specific functionalities.

- Pharmaceutical Research: Its potential interactions with biological systems make it a candidate for drug discovery and development .

The mechanism of action of 3-Bromo-5-(pentafluorosulfur)aniline involves its interaction with specific molecular targets. The pentafluoro-lambda6-sulfanyl group can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces. These interactions may modulate the activity of enzymes and other proteins, influencing cellular processes.

Several compounds share structural similarities with 3-Bromo-5-(pentafluorosulfur)aniline:

- 2-Bromo-5-(pentafluorosulfur)aniline: Similar in structure but differs in the position of the bromine atom on the aniline ring.

- 3-Fluoro-5-(pentafluorosulfur)aniline: Contains a fluorine atom instead of bromine; it exhibits different reactivity patterns due to the presence of fluorine.

- 3-Bromo-5-(trifluoromethyl)aniline: Shares a similar aniline structure but has a trifluoromethyl group instead of pentafluorosulfur.

Uniqueness

What sets 3-Bromo-5-(pentafluorosulfur)aniline apart from these similar compounds is its unique combination of a bromine atom and a pentafluorosulfur group. This configuration imparts distinct chemical properties that are advantageous in various applications requiring robust and reactive compounds .

The pentafluorosulfanyl (SF5) functional group has a storied history in fluorine chemistry, dating to the 1960s when Sheppard at DuPont first synthesized aryl-SF5 derivatives. Initial attempts faced challenges due to hazardous reagents, multi-step procedures, and instability of intermediates, relegating SF5 compounds to niche applications. A breakthrough occurred in 2008 with the Umemoto group’s development of a two-step route involving aryl-SF4Cl intermediates and subsequent halogen exchange using Lewis acidic fluorides (e.g., ZnF2, AgF). This method improved yields and expanded substrate scope, reigniting interest in SF5 chemistry.

Significance in Organofluorine Chemistry

The SF5 group distinguishes itself as a “supertrifluoromethyl” substituent, offering enhanced electron-withdrawing effects (electronegativity χ ≈ 3.65 vs. CF3’s χ ≈ 3.36). Its square pyramidal geometry and high steric bulk (comparable to tert-butyl groups) improve molecular stability and solubility, making it valuable in drug design, agrochemicals, and optoelectronic materials. For instance, SF5-substituted anilines serve as precursors for bioactive molecules and functional materials.

Molecular Identity and Classification

3-Bromo-5-(pentafluorosulfur)aniline (CAS 1240257-95-7) is an aromatic compound with a bromine atom at the 3-position and a pentafluorosulfanyl group at the 5-position of the aniline ring (C6H5BrF5NS). Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H5BrF5NS | |

| Molecular Weight | 298.07 g/mol | |

| Exact Mass | 296.92500 | |

| LogP (Octanol-Water) | 5.26990 | |

| CAS Registry Number | 1240257-95-7 |

The compound is classified as an organofluorine aromatic amine, with the SF5 group acting as a strong electron-withdrawing substituent.

Basic Chemical Properties and Importance in Research

Key Properties:

- Thermal and Chemical Stability: The SF5 group exhibits exceptional resistance to hydrolysis and thermal decomposition, a critical advantage in drug metabolism studies.

- Electronic Effects: The SF5 group induces strong inductive withdrawal, polarizing the aromatic ring and enhancing reactivity in cross-coupling reactions.

- Steric Influence: Its bulkiness modulates molecular packing in crystals and self-assembled monolayers, impacting material properties like wettability and charge transport.

Research Applications:

- Pharmaceutical Intermediates: Used in synthesizing COX-2 inhibitors, antimalarials, and antimicrobial agents.

- Optoelectronic Materials: SF5-anilines are precursors for push–pull dyes with tunable electronic properties.

- Surface Chemistry: SF5-terminated monolayers exhibit high work function (up to 5.96 eV) and hydrophobicity (contact angles >100°).